molecular formula C11H14O B14076407 Allyl (3-ethylphenyl) ether CAS No. 58621-53-7

Allyl (3-ethylphenyl) ether

Cat. No.: B14076407
CAS No.: 58621-53-7
M. Wt: 162.23 g/mol
InChI Key: NOSJDVAQDDGLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-ethyl-3-(2-propen-1-yloxy)- is an organic compound with the molecular formula C11H14O It is a derivative of benzene, where an ethyl group and a propenyloxy group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-ethyl-3-(2-propen-1-yloxy)- can be achieved through several methods. One common approach involves the reaction of phenethyl alcohol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-ethyl-3-(2-propen-1-yloxy)- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-ethyl-3-(2-propen-1-yloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), alkyl halides (R-X)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes

Scientific Research Applications

Benzene, 1-ethyl-3-(2-propen-1-yloxy)- has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-ethyl-3-(2-propen-1-yloxy)- involves its interaction with molecular targets and pathways within a system. The compound can undergo electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form substituted products. The presence of the ethyl and propenyloxy groups influences the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-ethyl-2-(2-propen-1-yloxy)
  • Benzene, 1-ethyl-4-(2-propen-1-yloxy)
  • Benzene, 1-methyl-3-(2-propen-1-yloxy)

Uniqueness

Benzene, 1-ethyl-3-(2-propen-1-yloxy)- is unique due to the specific positioning of the ethyl and propenyloxy groups on the benzene ring

Properties

CAS No.

58621-53-7

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-ethyl-3-prop-2-enoxybenzene

InChI

InChI=1S/C11H14O/c1-3-8-12-11-7-5-6-10(4-2)9-11/h3,5-7,9H,1,4,8H2,2H3

InChI Key

NOSJDVAQDDGLKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.